Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the furan and bromophenyl groups: These groups can be introduced through coupling reactions.
Esterification: The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidines with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness
Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H23BrN2O4S |
---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H23BrN2O4S/c1-3-35-28(34)26-18(2)31-29-32(23(26)15-9-19-7-5-4-6-8-19)27(33)25(37-29)17-22-14-16-24(36-22)20-10-12-21(30)13-11-20/h4-17,23H,3H2,1-2H3/b15-9+,25-17+ |
InChI Key |
HICMQDMFFZOMCI-MRAVGAFBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Br)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Br)S2)C |
Origin of Product |
United States |
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